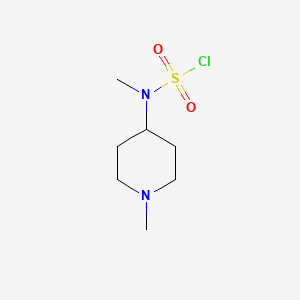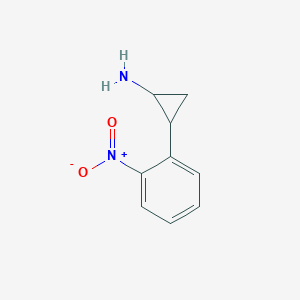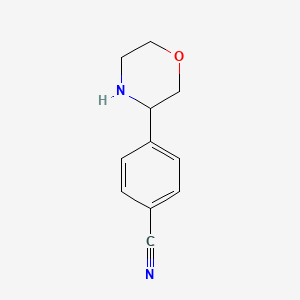
tert-Butyl (2-acetyl-4,5-dimethoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, an acetyl group, and two methoxy groups attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate typically involves the reaction of 2-acetyl-4,5-dimethoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile at room temperature or moderate heat (40°C) .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2-carboxy-4,5-dimethoxyphenylcarbamate.
Reduction: 2-(hydroxymethyl)-4,5-dimethoxyphenylcarbamate.
Substitution: 2-acetyl-4,5-dimethoxyphenylcarbamate derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions on other functional groups .
Biology: In biological research, carbamates are studied for their potential as enzyme inhibitors. They can inhibit enzymes like acetylcholinesterase, making them useful in the development of drugs for neurological disorders.
Medicine: Carbamates have been explored for their potential therapeutic applications, including as antineoplastic agents and in the treatment of Alzheimer’s disease due to their enzyme inhibitory properties.
Industry: In the industrial sector, carbamates are used in the production of pesticides, herbicides, and fungicides. They are also employed in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions . The compound can also interact with enzymes, inhibiting their activity by forming stable carbamate-enzyme complexes.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-Butyl N-(4-methoxyphenyl)carbamate: Another carbamate with a methoxy group on the phenyl ring.
Uniqueness: tert-Butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate is unique due to the presence of both acetyl and methoxy groups on the phenyl ring, which provide additional sites for chemical modification and enhance its versatility in organic synthesis.
Propriétés
Formule moléculaire |
C15H21NO5 |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
tert-butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H21NO5/c1-9(17)10-7-12(19-5)13(20-6)8-11(10)16-14(18)21-15(2,3)4/h7-8H,1-6H3,(H,16,18) |
Clé InChI |
GDWFKHMFQCNYCM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1NC(=O)OC(C)(C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-Octahydropyrano[3,4-c]pyrrole](/img/structure/B13525951.png)







![tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate](/img/structure/B13526008.png)




